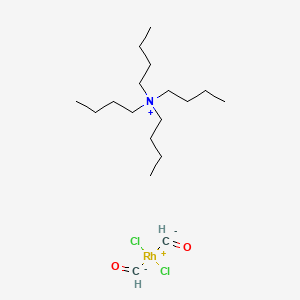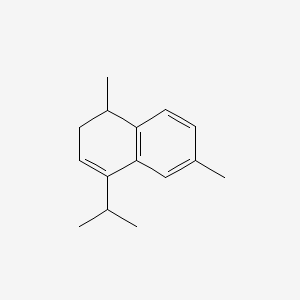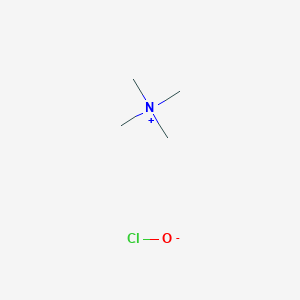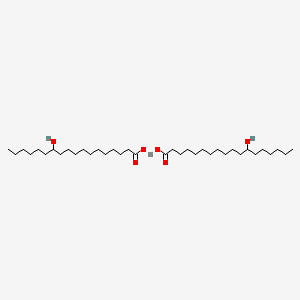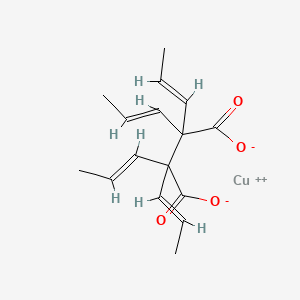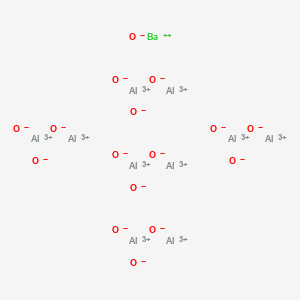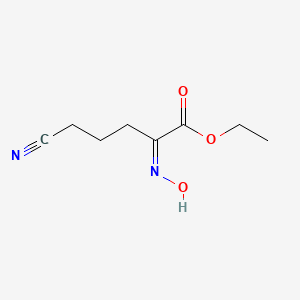![molecular formula C12H22O B12662096 hexahydro-6a-pentyl-2H-cyclopenta[b]furan CAS No. 94278-33-8](/img/structure/B12662096.png)
hexahydro-6a-pentyl-2H-cyclopenta[b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan: is an organic compound with the molecular formula C12H22O It is a member of the cyclopenta[b]furan family, characterized by a hexahydro structure and a pentyl substituent at the 6a position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-6a-pentyl-2H-cyclopenta[b]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives and pentyl halides, followed by hydrogenation to achieve the hexahydro structure. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-6a-pentyl-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group, where halogenation or other functional group modifications can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, amines, alcohols.
Applications De Recherche Scientifique
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of hexahydro-6a-pentyl-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan can be compared with other similar compounds, such as:
Hexahydro-6a-methyl-2H-cyclopenta[b]furan: Differing by the substituent at the 6a position, this compound has a methyl group instead of a pentyl group, leading to variations in its chemical properties and reactivity.
Hexahydro-6a-ethyl-2H-cyclopenta[b]furan: Featuring an ethyl group at the 6a position, this compound exhibits different steric and electronic effects compared to the pentyl-substituted analogue.
Uniqueness: The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or structural features are required.
Propriétés
Numéro CAS |
94278-33-8 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
6a-pentyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3 |
Clé InChI |
MKNDEHITWQEWCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCCC1CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



